While 1-PCH is not a commonly used compound, it has been investigated in some scientific research areas. Here are two examples:
1-PCH can be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and fine chemicals. For instance, one study describes its use in the synthesis of potential anti-inflammatory drugs [].
Due to its well-defined structure and properties, 1-PCH can be used as a reference material in various analytical techniques, such as chromatography and spectroscopy. This allows scientists to compare the properties of unknown compounds to those of 1-PCH [].
1-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol. It is characterized by a cyclohexanol structure with a phenyl group attached to one of the carbon atoms in the cyclohexane ring. This compound typically appears as a light yellow solid and has a melting point ranging from 58 to 62 °C, with a boiling point of approximately 153 °C at 20 mmHg .
Currently, there's no widely reported research on the specific mechanism of action of 1-Phenylcyclohexanol in biological systems. However, its potential interactions with biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions) warrant further investigation.
1-Phenylcyclohexanol is considered a mild irritant and may cause skin and eye irritation upon contact [5].
The synthesis of 1-phenylcyclohexanol involves two main stages:
The synthesis of 1-phenylcyclohexanol can be achieved through several methods, with the most common being:
1-Phenylcyclohexanol finds applications in various fields:
Interaction studies involving 1-phenylcyclohexanol have primarily focused on its effects on biological systems. It has been shown to interact with cellular membranes and may influence membrane fluidity and permeability. Further studies are needed to elucidate its exact mechanisms of action and potential therapeutic applications.
Several compounds share structural or functional similarities with 1-phenylcyclohexanol. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclohexanol | C₆H₁₂O | A simple cyclic alcohol without aromatic substitution. |
| Benzyl alcohol | C₇H₈O | Contains a benzene ring but lacks the cyclohexane structure. |
| 1-Naphthol | C₁₀H₈O | An aromatic compound that exhibits similar reactivity but has two fused rings. |
| Phenethyl alcohol | C₈H₁₀O | Similar structure but differs in side chain complexity. |
What sets 1-phenylcyclohexanol apart is its unique combination of a cyclohexane ring with an attached phenyl group, which imparts distinct physical properties and reactivity compared to simpler alcohols or other aromatic compounds. Its ability to participate in diverse
1-Phenylcyclohexanol (C₁₂H₁₆O) has a molecular weight of 176.25 g/mol and features a six-membered cyclohexane ring with both a hydroxyl group and a phenyl group attached to the same carbon atom. This structural arrangement classifies it as a tertiary alcohol, giving it distinctive chemical behavior and reactivity patterns.
The compound typically appears as a white to light yellow crystalline solid with the following physical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Physical Appearance | White to light yellow powder/crystal |
| Melting Point | 58-62°C (some sources: 61-65°C) |
| Boiling Point | 153°C (20 mmHg), 100°C (0.5 mmHg) |
| Density | 1.0350 |
| Refractive Index | 1.5415 (estimated) |
| Flash Point | 153°C at 20 mmHg |
| Solubility | Soluble in methanol and organic solvents |
| pKa | 14.49±0.20 (predicted) |
| Storage Conditions | 2-8°C or room temperature in dark place (<15°C) |
Data compiled from multiple sources
The IUPAC standard InChIKey for 1-phenylcyclohexanol is DTTDXHDYTWQDCS-UHFFFAOYSA-N, and its structure can be represented by the SMILES notation: OC1(C=2C=CC=CC2)CCCCC1. The compound's unique molecular architecture combines both cycloaliphatic and aromatic structural elements, contributing to its valuable applications in synthetic chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation data for 1-phenylcyclohexanol. The ¹H NMR spectrum shows characteristic signals for:
Corrosive;Irritant